molecular formula C10H13NO B011985 6-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 103028-81-5

6-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B011985
CAS No.: 103028-81-5
M. Wt: 163.22 g/mol
InChI Key: VYGIPIBKCOYHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a methoxy group attached to an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 6-methoxyindanone with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually include a solvent like methanol or ethanol and may require heating to reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler indane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-methoxyindanone, while reduction can yield 2,3-dihydro-1H-inden-1-amine .

Scientific Research Applications

6-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets in the body. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems and other biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,3-dihydro-1H-inden-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, making it less polar and potentially less reactive in certain contexts.

    6-Methoxyindanone: Precursor to 6-Methoxy-2,3-dihydro-1H-inden-1-amine, with a ketone group instead of an amine.

Uniqueness

This compound is unique due to the presence of both a methoxy group and an amine group on the indane backbone.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIPIBKCOYHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432785
Record name 6-Methoxy-1-Indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-81-5
Record name 6-Methoxy-1-Indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (CDCl3) δ 1.72, 2.54, 2.74, 2.90, 3.83, 4.34, 6.78, 6.91, 7.13; MS (FAB) m/z (rel. intensity) 164 (MH+, 17), 308 (8), 164 (17), 163 (7), 162 (19), 148 (18), 147 (99), 146 (18), 145 (9), 121 (11), 115 (8). HRMS (FAB) calcd for C10H13NO+H 164.1075, found 164.1071.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.